molecular formula C16H25NO2 B14428919 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol CAS No. 83964-56-1

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol

Cat. No.: B14428919
CAS No.: 83964-56-1
M. Wt: 263.37 g/mol
InChI Key: DWKBXQPAQHMART-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is an organic compound that features a naphthalene backbone with a dipropylamino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes a series of substitutions and reductions to introduce the dipropylamino group and hydroxyl groups. Specific reagents and catalysts, such as Lewis acids, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl groups may also play a role in binding to active sites or facilitating chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is unique due to its specific combination of functional groups and the naphthalene backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

83964-56-1

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol

InChI

InChI=1S/C16H25NO2/c1-3-7-17(8-4-2)13-5-6-15-12(9-13)10-14(18)11-16(15)19/h10-11,13,18-19H,3-9H2,1-2H3

InChI Key

DWKBXQPAQHMART-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2O)O

Origin of Product

United States

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